Roxburghine

Description

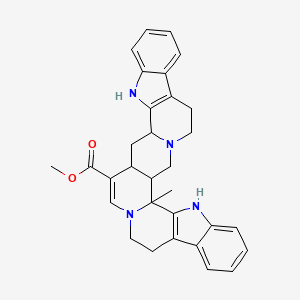

Structure

3D Structure

Properties

CAS No. |

27773-32-6 |

|---|---|

Molecular Formula |

C31H32N4O2 |

Molecular Weight |

492.6 g/mol |

IUPAC Name |

methyl 2-methyl-4,14,21,31-tetrazaoctacyclo[15.15.0.02,14.03,11.05,10.019,31.020,28.022,27]dotriaconta-3(11),5,7,9,15,20(28),22,24,26-nonaene-16-carboxylate |

InChI |

InChI=1S/C31H32N4O2/c1-31-24-17-34-13-11-20-18-7-3-5-9-25(18)32-28(20)27(34)15-22(24)23(30(36)37-2)16-35(31)14-12-21-19-8-4-6-10-26(19)33-29(21)31/h3-10,16,22,24,27,32-33H,11-15,17H2,1-2H3 |

InChI Key |

SHKMVIVFLHPOSB-UHFFFAOYSA-N |

Canonical SMILES |

CC12C3CN4CCC5=C(C4CC3C(=CN1CCC6=C2NC7=CC=CC=C67)C(=O)OC)NC8=CC=CC=C58 |

Origin of Product |

United States |

Natural Occurrence and Phytochemical Investigations of Roxburghine Alkaloids

Botanical Sources and Geographic Distribution

The distribution of Roxburghine alkaloids is primarily associated with plants of the Uncaria genus, which are mainly found in tropical regions. gbif.org

Uncaria elliptica as a Primary Source

Uncaria elliptica, a woody climber belonging to the Rubiaceae family, is a significant natural source of this compound alkaloids. wikipedia.orgacs.org This plant species is native to a wide geographical area, including Sri Lanka, Indo-China, and western Malesia, where it grows in wet tropical biomes. wikipedia.orgkew.org Phytochemical studies have revealed that the alkaloid content of U. elliptica can vary depending on the geographical location and specific growing conditions. wikipedia.org For instance, investigations of bark from the lower montane zone in Sri Lanka showed the presence of this compound D and X, which were not detected in samples from other regions. wikipedia.org The chemical diversity of this species is further highlighted by the isolation of various diastereoisomers of alkaloids across different geographical locations. wikipedia.orgresearchgate.net

Uncaria gambir Roxb. as a Source of this compound Series

Uncaria gambir Roxb., another plant from the Rubiaceae family, is also a known source of the this compound series of alkaloids. mdpi.comresearchgate.net This plant is indigenous to Southeast Asia, with Indonesia being a major producer. tjpr.org Phytochemical analysis of U. gambir has led to the isolation of several new this compound alkaloids, namely this compound A, B, C, D, and E, from the leaves. mdpi.comresearchgate.net Further studies have also detected this compound D and E in the stem of the plant. mdpi.com The presence of these alkaloids contributes to the complex phytochemical profile of U. gambir, which also includes other bioactive compounds like flavonoids and tannins. mdpi.comtjpr.org

Methodologies for Extraction and Isolation from Plant Matrices

The extraction and isolation of this compound alkaloids from their plant sources involve a series of sophisticated laboratory techniques designed to separate these specific compounds from the complex mixture of plant metabolites.

Conventional Extraction Techniques (e.g., Solvent Extraction)

Traditional methods for extracting alkaloids from plant materials often rely on solvent extraction. scielo.brgreenpharmacy.info This process typically involves the use of organic solvents to dissolve the alkaloids from the dried and powdered plant material. google.cominnspub.net The choice of solvent is crucial and depends on the polarity of the target alkaloids. innspub.net For instance, alkaloids in their salt form are more soluble in polar solvents, while their free base form is more soluble in non-polar solvents. innspub.net Common conventional methods include maceration, percolation, and reflux extraction, which, while effective, often require large volumes of solvents and extended extraction times. nih.gov Another established method is Soxhlet extraction, which has been shown to be efficient for extracting alkaloids from some plant species. innspub.net The initial acidic extraction of the plant material is a common first step to separate alkaloids from other components. google.com

Advanced Green Extraction Technologies (e.g., Supercritical Fluid Extraction, Ultrasound-Assisted Extraction)

In recent years, there has been a shift towards more environmentally friendly and efficient "green" extraction techniques. nih.govresearchgate.net These modern methods aim to reduce solvent consumption, decrease extraction time, and improve yield. greenpharmacy.infonih.gov

Supercritical Fluid Extraction (SFE) is an advanced technique that utilizes a supercritical fluid, most commonly carbon dioxide, as the extraction solvent. mdpi.com By adjusting the temperature and pressure, the selectivity of the extraction can be controlled, allowing for the isolation of specific compounds. mdpi.com The addition of a co-solvent can further enhance the efficiency of extracting more polar molecules. mdpi.com

Ultrasound-Assisted Extraction (UAE) is another green technology that employs ultrasonic waves to enhance the extraction process. scielo.br The sonication of the solvent-plant material mixture facilitates the release of target compounds from the plant cells, often leading to higher yields in a shorter time compared to conventional methods. scielo.brnih.gov This technique has been successfully applied to the extraction of alkaloids from various Uncaria species. frontiersin.org

Chromatographic Purification Strategies for Alkaloid Enrichment (e.g., Silica (B1680970) Gel Chromatography)

Following the initial extraction, the crude extract contains a mixture of various compounds. To isolate and enrich the this compound alkaloids, chromatographic techniques are essential. polypeptide.com

Silica Gel Chromatography is a widely used method for the purification of alkaloids. mdpi.comresearchgate.net This technique separates compounds based on their differential adsorption to the silica gel stationary phase and their solubility in the mobile phase. lookchem.com By carefully selecting the solvent system, different alkaloids can be eluted separately, leading to their purification. This method was instrumental in the isolation of this compound A, B, C, D, and E from Uncaria gambir. mdpi.comresearchgate.net

A combination of different chromatographic and spectroscopic methods, such as thin-layer chromatography (TLC), gas-liquid chromatography (GLC), and mass spectrometry, is often employed for the comprehensive screening and identification of various types of alkaloids, including the this compound series, from plant samples. nih.gov More advanced and efficient purification can be achieved through techniques like tandem affinity chromatography, which is particularly useful for purifying recombinant proteins but highlights the principle of using multiple, selective separation steps. americanpharmaceuticalreview.comadvancechemjournal.com

Structural Elucidation and Stereochemical Characterization of Roxburghine Alkaloids

Application of Advanced Spectroscopic Techniques for Structure Determination

The elucidation of the complex molecular structure of alkaloids like roxburghine has evolved from classical chemical degradation methods to the modern application of advanced spectroscopic techniques. The initial determination of the structures of roxburghines A-E relied on spectrum analysis available at the time. Today, a combination of methods provides a comprehensive understanding of the molecular framework.

Mass Spectrometry (MS) is fundamental in determining the molecular formula of the alkaloids by providing a precise molecular weight. This is the first step in identifying a new compound.

Nuclear Magnetic Resonance (NMR) spectroscopy, including both one-dimensional (¹H and ¹³C NMR) and two-dimensional techniques (such as COSY, HSQC, and HMBC), is indispensable for piecing together the intricate connectivity of the atoms. These methods allow scientists to map out the carbon-hydrogen framework and establish correlations between different parts of the molecule, which is crucial for defining the complex ring systems of the roxburghines.

Other spectroscopic methods like Ultraviolet (UV) and Infrared (IR) spectroscopy provide valuable information about the presence of specific functional groups and chromophores within the molecule, complementing the data from MS and NMR.

Assignment of Relative and Absolute Stereochemistry

The this compound alkaloids possess a significant degree of stereochemical complexity. Their structure contains four stereocenters, which theoretically allows for 16 possible stereoisomers. However, nature exhibits a specific selectivity. A key feature across all naturally occurring roxburghines is the consistent (S)-configuration at the C15 stereocenter. The stereochemical variations that give rise to the different this compound isomers (e.g., B, C, D, and E) occur at the C3, C19, and C20 positions.

The definitive assignment of the three-dimensional arrangement of atoms in space, known as absolute stereochemistry, is a critical and challenging aspect of natural product chemistry. For complex molecules like the roxburghines, X-ray crystallography is the gold standard for unambiguously determining the absolute configuration. In the context of the total synthesis of (−)-roxburghine C, X-ray crystallographic analysis of a synthetic intermediate was crucial. It confirmed the absolute configuration as (3S, 15S, 20R, 19S), which matched that of the natural product. This technique provides a precise picture of the molecule's structure in the solid state, which is essential for verifying the outcomes of stereoselective synthesis.

| Compound | C3 Configuration | C15 Configuration | C19 Configuration | C20 Configuration |

|---|---|---|---|---|

| (−)-Roxburghine C | S | S | S | R |

| (−)-Ajmalicine | S | S | - | S |

| (+)-Mayumbine | S | S | - | S |

Note: The stereochemistry of (−)-roxburghine C at C3, C15, and C20 is shared with (−)-ajmalicine and (+)-mayumbine.

Conformational Analysis and its Impact on Molecular Architecture

Conformational analysis investigates the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For rigid, polycyclic systems like the this compound alkaloids, the number of possible conformations is limited. The relative and absolute stereochemistry of the molecule dictates the most stable three-dimensional shape, or molecular architecture.

While detailed computational conformational analysis studies specifically on the this compound isomers are not widely published, the principles are well-established for complex alkaloids. The fixed stereochemistry at multiple centers creates a rigid molecular scaffold. This defined architecture is critical for the molecule's biological activity, as it determines how the molecule can interact with biological targets such as enzymes and receptors.

Biosynthetic Pathways and Biogenetic Hypotheses of Roxburghine Alkaloids

Proposed Biogenetic Precursors from Indole (B1671886) Alkaloid Metabolism (e.g., Geissoschizine Derivatives)

The biosynthesis of roxburghine alkaloids is believed to diverge from the central pathway of monoterpene indole alkaloid (MIA) biosynthesis. A key branching point is hypothesized to occur from a derivative of geissoschizine, a pivotal intermediate in the formation of a vast array of complex alkaloids. Specifically, a C19-oxo-derivative of geissoschizine has been proposed as the direct biogenetic precursor to the this compound family. biorxiv.orgnih.gov This hypothesis is foundational to the current understanding of this compound formation and has guided synthetic efforts to replicate the proposed biosynthetic route.

Geissoschizine itself is a corynanthe-type alkaloid that arises from the deglycosylation and subsequent reduction of strictosidine (B192452), the universal precursor to all MIAs. The functional complexity of geissoschizine, featuring an α,β-unsaturated carbonyl, an enol, an indole nucleus, and a basic nitrogen, allows for a wide range of downstream enzymatic modifications, leading to the structural diversity observed in this class of natural products. The postulation of a C19-oxo-geissoschizine derivative as the key intermediate suggests that an oxidative modification of the geissoschizine scaffold is a critical initiating step in the biosynthetic cascade leading to the roxburghines.

| Proposed Precursor | Originating Intermediate | Key Structural Feature |

| C19-oxo-geissoschizine derivative | Geissoschizine | Oxidation at the C19 position |

| Geissoschizine | Strictosidine | Corynanthe-type alkaloid scaffold |

| Strictosidine | Tryptamine (B22526) and Secologanin (B1681713) | Universal precursor of MIAs |

Postulated Enzymatic Transformations and Rearrangement Mechanisms

Following the proposed formation of a C19-oxo-geissoschizine derivative, a series of enzymatic transformations and complex rearrangements are thought to occur to construct the characteristic octacyclic ring system of the roxburghines. While the specific enzymes catalyzing these steps in vivo have not yet been identified, insights have been gleaned from biogenetically patterned total syntheses. researchgate.net

A crucial postulated step is an intramolecular Pictet-Spengler reaction. acs.orgnih.gov This reaction involves the condensation of a tryptamine unit with a carbonyl group, followed by ring closure to form a tetrahydro-β-carboline system. In the context of this compound biosynthesis, it is hypothesized that the tryptamine moiety of a second indole unit reacts with the C19-oxo group of the modified geissoschizine precursor. This intramolecular cyclization is believed to be responsible for the stereoselective formation of the complex, fused ring structure. researchgate.net The diastereoselectivity of this key bond formation is a critical aspect of the biosynthesis, leading to the specific stereochemistry observed in the natural this compound alkaloids. nih.gov

Oxidation: Formation of the C19-oxo group on the geissoschizine scaffold.

Condensation: Reaction of the C19-oxo group with a tryptamine unit.

Cyclization: An intramolecular Pictet-Spengler reaction to form the octacyclic core.

Further modifications: Additional enzymatic steps to yield the various members of the this compound family.

Oligomerization and Pseudodimer Formation in Complex Indole Alkaloid Biosynthesis

The roxburghines are classified as bisindole or dimeric indole alkaloids, as their structure is composed of two tryptamine units and one monoterpenoid moiety. biorxiv.orgnih.gov This inherent dimeric nature points to an oligomerization or a pseudodimerization event in their biosynthetic pathway. The term "pseudodimer" can be used to describe molecules that are formed from the combination of two distinct monomeric units that are not identical.

The precise mechanism for the coupling of the two indole-containing precursors in this compound biosynthesis is a subject of ongoing investigation. However, general principles of bisindole alkaloid formation suggest several plausible enzymatic strategies that nature might employ:

Mannich reaction: The condensation of an amine with an aldehyde and a carbon acid.

Michael addition: The nucleophilic addition of a carbanion or another nucleophile to an α,β-unsaturated carbonyl compound.

Oxidative coupling: The joining of two molecular fragments through an oxidative process, often catalyzed by peroxidase or laccase enzymes.

Total Synthesis Strategies for Roxburghine Alkaloids

Pioneering Synthetic Efforts towards Racemic and Enantiopure Roxburghines

The total synthesis of roxburghine alkaloids has been a significant challenge for synthetic chemists for over fifty years, stimulating the creation of numerous innovative strategies. The first synthetic endeavor targeting these complex bisindolic alkaloids was accomplished by Winterfeldt, which resulted in the synthesis of (±)-roxburghine D. nih.gov This initial approach laid the groundwork for future explorations into the synthesis of this family of natural products. Building upon this foundation, subsequent research has largely focused on developing enantioselective methods to access specific stereoisomers of the this compound alkaloids. These pioneering efforts have been crucial in establishing the fundamental chemical principles required for the construction of the intricate octacyclic ring structure of the roxburghines. rsc.org

Divergent Enantioselective Total Synthesis Approaches (e.g., for (−)-Roxburghine C)

A significant advancement in the synthesis of this compound alkaloids has been the development of divergent enantioselective total synthesis strategies. nih.gov These approaches allow for the synthesis of multiple related natural products from a common intermediate, offering a high degree of efficiency and flexibility. A notable example is the divergent total synthesis of (−)-ajmalicine, (+)-mayumbine, and (−)-roxburghine C. nih.govacs.org This strategy hinges on the use of a pentacyclic lactone as a common intermediate, which can be selectively elaborated to furnish each of the target alkaloids. nih.gov

The synthesis of this key intermediate is achieved through a highly diastereo- and enantioselective organocatalytic reaction, a transformation pioneered by Franzén. nih.govacs.org From this versatile precursor, a series of strategic chemical manipulations, including a diastereoselective intramolecular Pictet-Spengler reaction and a chemoselective reduction, are employed to complete the total synthesis of (−)-roxburghine C. nih.govacs.org This divergent approach not only provides access to (−)-roxburghine C but also highlights the interconnectedness of the biosynthetic pathways of these heteroyohimbine alkaloids. nih.gov

Key Carbon-Carbon and Carbon-Nitrogen Bond Forming Reactions in this compound Synthesis

The construction of the complex polycyclic framework of the this compound alkaloids relies on a series of key carbon-carbon and carbon-nitrogen bond-forming reactions. These reactions are strategically employed to assemble the intricate architecture of these natural products with high levels of stereocontrol.

Organocatalytic Reaction Methodologies (e.g., Franzén's Reaction)

Organocatalytic reactions have emerged as a powerful tool in the synthesis of this compound alkaloids, offering a means to achieve high levels of enantioselectivity under mild reaction conditions. A pivotal example is the use of the Franzén organocatalytic reaction in the synthesis of a key pentacyclic intermediate. nih.govacs.orgthieme-connect.com This reaction involves the enantioselective transformation of N-acetoacetyl tryptamine (B22526) and (E)-5-hydroxypent-2-enal to generate a functionalized pentacyclic compound with high diastereo- and enantioselectivity. nih.govacs.org This transformation is crucial for establishing the stereochemistry of the final natural product and serves as a testament to the power of organocatalysis in complex molecule synthesis. nih.gov

Intramolecular Pictet-Spengler Reactions in Polycyclic System Construction

The intramolecular Pictet-Spengler reaction is a cornerstone in the synthesis of this compound alkaloids, providing an efficient method for the construction of the tetrahydro-β-carboline core. nih.govmdpi.com This reaction involves the cyclization of a tryptamine derivative onto an electrophilic carbonyl group, leading to the formation of a new six-membered ring. In the context of this compound synthesis, a diastereoselective intramolecular Pictet-Spengler reaction of a methyl ketone is a key step in the formation of the octacyclic framework of (−)-roxburghine C. nih.govacs.org The stereochemical outcome of this reaction is highly dependent on the reaction conditions, with high diastereoselectivity being achieved at room temperature. nih.gov The reversibility of the C-C bond formation under certain conditions, governed by the Curtin-Hammett principle, can also influence the final product distribution. nih.gov

Chemoselective Reduction Strategies in Late-Stage Synthesis

Chemoselective reductions are critical in the late stages of this compound synthesis to selectively modify functional groups without affecting other sensitive moieties within the complex molecule. A key example is the chemoselective reduction of a β-amidoester to a β-enaminoester, which was instrumental in the total synthesis of (−)-roxburghine C. nih.govacs.org This transformation was achieved using Vaska's complex, highlighting the need for specialized reagents to achieve the desired selectivity in the presence of multiple reducible functional groups. thieme-connect.com Such chemoselective strategies are essential for the successful completion of the synthesis of complex natural products like the roxburghines.

Advanced Stereocontrol and Diastereoselectivity in Complex Alkaloid Synthesis

The synthesis of this compound alkaloids presents a formidable challenge in terms of stereocontrol, as these molecules possess multiple stereocenters. nih.gov Achieving high levels of diastereoselectivity is paramount for the successful synthesis of a single, desired stereoisomer. In the synthesis of (−)-roxburghine C, excellent diastereoselectivity (dr >20:1) was achieved in the key intramolecular Pictet-Spengler reaction. nih.govacs.org This high level of stereocontrol is attributed to the conformational constraints of the reacting molecule, which favor the approach of the indole (B1671886) nucleophile from a specific face of the N-acylketiminium intermediate. nih.gov The ability to control the stereochemical outcome of key bond-forming reactions is a hallmark of advanced organic synthesis and is essential for the efficient and elegant construction of complex natural products like the this compound alkaloids. nih.gov The diastereoselectivity of certain reactions, such as the Pictet-Spengler reaction, can be influenced by reaction conditions, demonstrating the importance of careful optimization to achieve the desired stereochemical outcome. nih.gov

Chemical Modification and Structure Activity Relationship Sar of Roxburghine Analogues

Rational Design Principles for Novel Roxburghine Derivatives

The rational design of new this compound derivatives is a strategic process that leverages an understanding of the molecule's interaction with its biological targets. stonybrookmedicine.edu This approach aims to optimize the therapeutic effects while minimizing undesirable properties. stonybrookmedicine.edu Key principles in this design process include:

Structure-Based Design: When the three-dimensional structure of the biological target (e.g., a receptor or enzyme) is known, medicinal chemists can design this compound analogues that fit precisely into the binding site. stonybrookmedicine.edu This allows for the modification of the lead compound's structure to achieve optimal interactions and, consequently, enhanced therapeutic effects. stonybrookmedicine.edu

Ligand-Based Design: In the absence of a known receptor structure, design strategies rely on the information gathered from a series of active this compound analogues. unina.it By identifying the common structural features and chemical properties responsible for their biological activity, a pharmacophore model can be constructed. unina.it This model then serves as a template for designing new molecules with improved activity.

Simplification of the Natural Product Scaffold: The complex structure of this compound can be simplified to create analogues that are easier to synthesize while retaining the key pharmacophoric elements. This approach was utilized in the design of Erythrina alkaloid analogues, aiming for subtype-selective antagonists for nicotinic acetylcholine (B1216132) receptors. ku.dk

Targeting Specific Molecular Features: Research has shown that specific residues within a target protein can be crucial for inhibitor selectivity. For instance, in the design of phosphodiesterase 8A (PDE8A) inhibitors, targeting the Tyr748 residue led to the development of highly selective compounds. nih.gov A similar approach could be applied to this compound derivatives by identifying and targeting key residues in its biological targets.

By employing these rational design principles, researchers can systematically explore the chemical space around the this compound scaffold to develop new derivatives with tailored biological profiles.

Synthetic Methodologies for the Preparation of Modified this compound Structures

The synthesis of modified this compound structures is essential for exploring their structure-activity relationships. Various synthetic strategies have been developed to access these complex molecules and their analogues.

Total Synthesis: The complete synthesis of this compound isomers, such as the enantioselective total synthesis of (−)-roxburghine C, provides a route to access these molecules from simpler starting materials. researchgate.net One reported approach utilized an organocatalytic reaction to create a key pentacyclic intermediate with high stereoselectivity, which could then be further elaborated to yield the final product. researchgate.net Key transformations in this synthesis included a diastereoselective intramolecular Pictet-Spengler reaction and a chemoselective reduction. researchgate.net

Semisynthesis: This approach involves the chemical modification of the naturally occurring this compound or related alkaloids. smolecule.com For example, roxburghin tetramethyl ether, an analogue of resveratrol, was initially prepared by modifying roxburghin. nih.govresearchgate.net This method can be more efficient than total synthesis if the starting natural product is readily available.

Divergent Synthesis: A divergent synthetic strategy allows for the preparation of multiple related alkaloids from a common intermediate. A reported enantioselective total synthesis of (−)-ajmalicine, (+)-mayumbine, and (−)-roxburghine C employed a functionalized pentacyclic compound as a versatile platform to access all three heteroyohimbine alkaloids. researchgate.net

Modern Synthetic Methods: Advanced synthetic reactions are continuously being employed to improve the efficiency and stereoselectivity of this compound synthesis. For instance, the aza-Diels-Alder reaction has been explored for the construction of the highly functionalized piperidine (B6355638) core found in this compound D. columbia.edu Additionally, cross-metathesis reactions, using catalysts like the Grubbs second-generation catalyst, have been used to synthesize analogues such as roxburghin tetramethyl ether. nih.govresearchgate.net

These synthetic methodologies provide the necessary tools for chemists to create a diverse library of this compound analogues for biological evaluation.

Elucidation of Key Pharmacophoric Elements through SAR Studies

Structure-activity relationship (SAR) studies are fundamental to identifying the key molecular features, or pharmacophore, of this compound that are essential for its biological activity. researchgate.netdrugdesign.org A pharmacophore is defined as the specific arrangement of steric and electronic features necessary for a molecule to interact with its biological target and elicit a response. mdpi.com

The process of elucidating the pharmacophore of this compound involves synthesizing a series of analogues with systematic modifications to different parts of the molecule and then evaluating their biological activity. researchgate.netnih.gov By comparing the activity of these analogues, researchers can deduce which functional groups and structural motifs are critical for activity.

Key pharmacophoric features typically include:

Hydrogen bond donors and acceptors chemaxon.com

Aromatic rings chemaxon.com

Hydrophobic groups chemaxon.com

Positively and negatively ionizable groups mdpi.com

For example, SAR studies on pyrazolopyridines suggested that a carbonyl group capable of forming a hydrogen bond was important for receptor binding. drugdesign.org Similarly, for this compound and its analogues, SAR studies would aim to identify which of its nitrogen atoms, hydroxyl groups, and aromatic rings are crucial for its observed antimicrobial and anticancer activities. smolecule.com

The development of a pharmacophore model for this compound would be a powerful tool for virtual screening of large compound libraries to identify new potential drug candidates with similar activity profiles. mdpi.comnih.gov This approach has been successfully used in the discovery of inhibitors for various targets, including mutant estrogen receptor beta (ESR2) in breast cancer. nih.gov

Table 1: Example of SAR Data for Hypothetical this compound Analogues

| Compound | Modification | Biological Activity (IC50, µM) |

| This compound | - | X |

| Analogue 1 | Methylation of indole (B1671886) N-H | Y |

| Analogue 2 | Removal of C-19 hydroxyl | Z |

| Analogue 3 | Saturation of indole ring | W |

This table is for illustrative purposes only and does not represent actual experimental data.

Influence of Stereochemistry on Biological Activity Profiles

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, plays a critical role in the biological activity of chiral compounds like this compound. uou.ac.inontosight.ai Different stereoisomers of a molecule can exhibit significantly different pharmacological and toxicological properties because biological systems, such as enzymes and receptors, are themselves chiral and often interact selectively with only one enantiomer or diastereomer of a drug. ontosight.ainumberanalytics.com

This compound D, for instance, possesses a complex structure with four stereocenters, leading to a number of possible stereoisomers. columbia.edu The specific spatial orientation of the functional groups in each isomer will determine how well it can bind to its biological target.

The importance of stereochemistry in drug action is well-documented. For example, in nature-inspired compounds, it has been shown that only specific isomers display significant antimalarial activity, which may be due to stereoselective uptake or target binding. nih.gov Similarly, the synthesis of chiral drugs often requires stereoselective reactions to produce the desired active stereoisomer. numberanalytics.com

For this compound and its analogues, it is crucial to investigate the biological activity of each individual stereoisomer. A stereodivergent synthesis strategy, which allows for the preparation of different stereoisomers, would be highly valuable in this regard. researchgate.net Understanding the influence of stereochemistry on the biological activity of this compound analogues is essential for developing potent and safe therapeutic agents. ontosight.aisci-hub.se

Preclinical Research on this compound Remains Limited

Following a comprehensive review of available scientific literature, it has been determined that there is a significant lack of specific preclinical data focusing solely on the chemical compound this compound and its derivatives. While this alkaloid is a known constituent of certain medicinal plants, particularly within the Uncaria genus, research into its distinct biological activities is not extensively documented in publicly accessible studies.

The provided outline requests detailed findings on the in vitro and in vivo preclinical activity of this compound, including antimicrobial, anticancer, anti-inflammatory, antioxidant, and enzyme modulation effects. However, current research predominantly centers on the crude extracts of plants containing a mixture of alkaloids, such as Uncaria gambir, or focuses on other more abundant alkaloids from these sources. nih.govnih.gov These studies often attribute observed pharmacological effects to the synergistic action of multiple compounds or to other prominent constituents like catechins and other flavonoids, rather than isolating and examining the specific contributions of this compound. nih.gov

Consequently, the creation of a thorough and scientifically accurate article that strictly adheres to the requested detailed outline for this compound is not feasible at this time. Specific data points, such as Minimum Inhibitory Concentrations (MIC) for antimicrobial activity, IC50 values for anticancer effects against established cell lines, detailed effects on immune cell models, mechanisms of antioxidant action, enzyme inhibitory potentials, and outcomes from in vivo non-human organism models, are not available for this compound in the existing body of research.

Further investigation is required by the scientific community to isolate this compound and its derivatives and to conduct dedicated preclinical studies to elucidate their specific pharmacological properties. Without such focused research, any article on the subject would be speculative and would not meet the required standards of scientific accuracy and detail.

Preclinical Biological Activity Studies of Roxburghine Alkaloids and Derivatives

In Vivo Investigations in Non-Human Organism Models

Evaluation in Animal Models of Helminthic Infections

Direct studies evaluating the efficacy of isolated roxburghine alkaloids or their specific derivatives in animal models of helminthic infections are not extensively documented in publicly available scientific literature. Research in this area has predominantly focused on the crude extracts of plants known to contain this compound, such as Uncaria gambir.

An in vitro study investigating the anthelmintic potential of Uncaria gambir extracts, which contain this compound among other alkaloids, demonstrated activity against the earthworm Pheretima posthuma. The study indicated that the ethyl acetate (B1210297) fraction of the alcoholic extract of the leaves and shoots of Uncaria gambir Roxb. exhibited significant anthelmintic effects in a dose-dependent manner. This activity was attributed to the presence of phenolic compounds, particularly flavonoids, within the extract. However, this study did not isolate or test this compound specifically, nor did it involve an in vivo animal model.

Further research is necessary to isolate this compound and its derivatives and to subsequently evaluate their specific anthelmintic efficacy in established animal models of parasitic helminth infections. Such studies would be crucial to determine their potential as therapeutic agents for helminthiasis.

Assessment of Efficacy in Preclinical Disease Models

The assessment of this compound and its derivatives in preclinical disease models beyond helminthic infections is also an emerging area of research. While comprehensive in vivo studies are not abundant, some preliminary research and in silico models have suggested potential therapeutic applications.

One study utilized an in silico approach to investigate the potential of compounds from Uncaria gambir to act as inhibitors of platelet-derived growth factor (PDGF), which is implicated in the pathogenesis of keloids. In this computational screening, this compound B and this compound C were identified as potential inhibitors of PDGF. This suggests a possible role for these specific this compound alkaloids in diseases characterized by excessive cell proliferation and fibrosis. However, these are computational predictions and await validation through in vitro and in vivo preclinical models.

Extracts of Uncaria gambir have also been evaluated in a rat model of gastritis. The study found that the extract could decrease the inflammatory response and increase gastric mucosal integrity. While this compound is a known constituent of this extract, the study did not isolate its specific contribution to the observed anti-inflammatory and gastroprotective effects.

The synthesis of this compound C has been achieved, which opens avenues for producing sufficient quantities for more extensive pharmacological evaluation. The availability of synthetic this compound and its analogues will be critical for conducting detailed preclinical studies to assess their efficacy in various disease models, including but not limited to inflammatory conditions and proliferative disorders.

Mechanistic and Molecular Research on Roxburghine Alkaloid Action

Identification of Putative Cellular and Subcellular Targets

The investigation into the molecular mechanisms of Roxburghine has primarily utilized computational methods to identify potential protein targets. These in silico approaches predict how the alkaloid might interact with biological systems at a molecular level, pointing toward specific proteins and, by extension, their locations within the cell.

Through virtual screening and molecular docking studies, several putative targets for this compound isomers have been identified. One of the primary targets identified for this compound-B is the Murine Double Minute-2 (MDM2) protein. researcher.lifesemanticscholar.orgphcogj.com MDM2 is an E3 ubiquitin-protein ligase that is a critical negative regulator of the p53 tumor suppressor. phcogj.com Given that MDM2 primarily functions within the nucleus to regulate p53, this suggests the nucleus is a key subcellular compartment for this compound's activity.

Another computational study identified hepcidin (B1576463) as a potential target for this compound B. uns.ac.id Hepcidin is a peptide hormone that acts as a principal regulator of iron homeostasis and is implicated in anemia of inflammation. uns.ac.id As a hormone that interacts with cell surface receptors, this suggests a potential extracellular or cell-membrane-associated site of action for this compound.

Furthermore, studies on the constituents of Uncaria gambir, the plant source for this compound alkaloids, have explored targets related to fibrosis. One such study analyzed the interaction of various compounds, including this compound B and C, with Platelet-Derived Growth Factor subunit A (PDGF-α) . japsonline.com PDGF-α is a subunit of a potent mitogen that signals through cell surface receptor tyrosine kinases, indicating another potential point of interaction at the plasma membrane. japsonline.com The correct localization of proteins within cells is fundamental to their function, and identifying these targets is the first step in understanding the broader biological effects of this compound. creative-proteomics.complos.org

Molecular Docking and Computational Chemistry in Ligand-Target Interaction Analysis

Molecular docking has been an essential computational technique for elucidating the potential interactions between this compound and its protein targets. nih.gov This method predicts the binding affinity and orientation of a ligand within the active site of a target protein, providing insights into potential inhibitory action. japsonline.com

A significant virtual screening of an Indonesian herbal database identified this compound-B as a potential inhibitor of the MDM2 protein. semanticscholar.orgphcogj.com The study, which employed the Autodock Vina software, reported a strong interaction, with a calculated binding energy (ΔG) for this compound-B in the range of -8.7 to -9.4 kcal/mol. semanticscholar.orgphcogj.com This strong binding affinity suggests that this compound-B can fit effectively into the hydrophobic pocket of MDM2, the same site that binds to the p53 protein. semanticscholar.org The analysis predicted that the interaction involves key hydrophobic residues in the MDM2 active site, such as Leu54, Ile61, Met62, and Ile99. researcher.lifesemanticscholar.org By occupying this pocket, this compound-B is hypothesized to disrupt the MDM2-p53 interaction.

| Compound | Protein Target | Docking Software | Binding Energy (ΔG) Range (kcal/mol) | Predicted Interacting Residues in Target's Active Site |

|---|---|---|---|---|

| This compound-B | Murine Double Minute-2 (MDM2) | Autodock Vina | -8.7 to -9.4 | Leu54, Ile61, Met62, Ile99 (inferred from interactions of similar compounds) researcher.lifesemanticscholar.org |

In a separate in silico study, this compound B was investigated as a potential antagonist for hepcidin to address inflammatory anemia. uns.ac.id Using AutoDock Vina, researchers found that this compound B could interact with the ligand-binding domain of hepcidin, demonstrating a docking score lower than the standard therapy, Anticalin, which suggests a favorable binding potential. uns.ac.id

These computational analyses are foundational, providing a strong rationale for further experimental validation of this compound's activity against these specific protein targets. japsonline.com

Receptor Binding and Signaling Pathway Modulation

Based on the identified molecular targets from docking studies, this compound is predicted to modulate several critical intracellular signaling pathways. While direct experimental data on receptor binding is limited, the functional consequences of interacting with its putative targets are well-characterized.

The predicted inhibition of the MDM2 protein by this compound-B directly implicates the modulation of the p53 signaling pathway . phcogj.comnih.gov In healthy cells, MDM2 binds to the p53 tumor suppressor protein, targeting it for ubiquitination and subsequent proteasomal degradation. nih.gov By binding to the hydrophobic pocket of MDM2, this compound-B is hypothesized to block the MDM2-p53 interaction. semanticscholar.org This inhibition would lead to the stabilization and accumulation of p53 in the nucleus. nih.gov Activated p53 can then function as a transcription factor, regulating the expression of genes involved in critical cellular processes. nih.gov

Modulation of the hepcidin signaling pathway is another predicted action of this compound B. uns.ac.id As a potential hepcidin antagonist, this compound B would interfere with iron regulation. Hepcidin normally reduces iron levels in the blood by binding to the iron exporter ferroportin, causing its internalization and degradation. By antagonizing hepcidin, this compound B could potentially restore ferroportin function, leading to increased iron availability.

Finally, the potential interaction with PDGF-α suggests that this compound could modulate receptor tyrosine kinase (RTK) signaling pathways . japsonline.com PDGF binding to its receptor triggers receptor dimerization and autophosphorylation, initiating downstream cascades like the MAPK and PI3K/AKT pathways, which are heavily involved in cell proliferation and migration. japsonline.comnih.gov Inhibition of PDGF-α could disrupt these pro-proliferative signals.

Characterization of Downstream Biological Effects

The modulation of the signaling pathways described above is expected to result in significant downstream biological effects. These effects, inferred from the compound's interactions at the molecular level, align with the traditional uses of plants containing this compound for inflammatory conditions and point toward potential therapeutic applications.

The primary downstream effect of modulating the MDM2-p53 pathway is the activation of p53-mediated cellular responses. phcogj.com Stabilized p53 can halt the cell cycle at the G1/S checkpoint, allowing time for DNA repair. If the damage is irreparable, p53 can trigger apoptosis (programmed cell death), thereby eliminating potentially cancerous cells. researcher.life This suggests a potential anti-tumor effect .

The antagonism of hepcidin is predicted to have a direct impact on iron metabolism, with the potential to alleviate anemia of inflammation . uns.ac.id This condition is common in chronic diseases and is characterized by high hepcidin levels that sequester iron, making it unavailable for red blood cell production. By blocking hepcidin, this compound B could theoretically reverse this effect.

Furthermore, the inhibition of PDGF signaling pathways would lead to anti-proliferative and anti-fibrotic effects . japsonline.com In conditions like keloids, which are characterized by excessive fibroblast proliferation and collagen deposition, the uncontrolled activity of PDGF is a contributing factor. japsonline.com By blocking this pathway, this compound could potentially reduce the excessive cell growth and matrix deposition seen in fibrotic disorders. The traditional use of Uncaria extracts for inflammation may also relate to the modulation of inflammatory mediators like TNF-α and IL-6, though the direct action of this compound on these specific cytokines requires further investigation. mdpi.comnih.gov

Advanced Analytical and Methodological Approaches in Roxburghine Research

High-Resolution Chromatographic Techniques for Separation and Quantification

The separation and quantification of roxburghine and its isomers from the complex matrix of plant extracts, particularly from Uncaria species, are predominantly achieved using high-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC). openaccessjournals.comwikipedia.orgadvancechemjournal.com These techniques offer high resolution and sensitivity, which are crucial for distinguishing between structurally similar alkaloids. openaccessjournals.com

UHPLC, with its use of sub-2 µm particle columns, provides faster analysis and higher separation efficiency compared to conventional HPLC. frontiersin.org Reversed-phase columns, such as the C18, are commonly employed for the separation of these alkaloids. frontiersin.orgmdpi.com The mobile phase typically consists of a gradient mixture of an aqueous solution (often containing a modifier like formic acid to improve peak shape and ionization) and an organic solvent such as acetonitrile (B52724) or methanol (B129727). mdpi.comrroij.com This gradient elution allows for the effective separation of a wide range of compounds with varying polarities within a single analytical run. rroij.com

The detection is often carried out using a Diode Array Detector (DAD) or coupled directly with mass spectrometry (MS) for enhanced specificity and sensitivity. nih.gov The combination of UHPLC with MS/MS, for instance, allows for the simultaneous extraction and determination of multiple alkaloids in a short time frame, often under 18 minutes. frontiersin.orgfrontiersin.org These validated methods demonstrate good linearity, precision, and accuracy, making them suitable for the quality control of herbal materials and for detailed phytochemical profiling. jst.go.jpnih.gov

Table 1: Examples of Chromatographic Methods for Uncaria Alkaloid Analysis

| Technique | Column | Mobile Phase | Detector | Application | Reference |

| UPLC-Q-TOF-MS | Agilent Zorbax RRHD C18 (2.1 x 100 mm, 1.8 µm) | Acetonitrile/Water with 0.1% formic acid (gradient) | Q-TOF-MS | Identification and quantification of 35 alkaloids in Uncaria species. | nih.gov |

| UHPLC-MS/MS | Not specified | Not specified | Triple Quadrupole MS | Simultaneous determination of seven alkaloids and three organic acids. | frontiersin.orgfrontiersin.org |

| HPLC-DAD-APCI-MS | Not specified | Not specified | DAD, APCI-MS | Identification of ten oxindole (B195798) and four glycosidic indole (B1671886) alkaloids. | nih.gov |

| UPLC-Q-TOF-MS | Agilent 1290 | Acetonitrile/Water with 0.1% formic acid (gradient) | Q-TOF-MS | Identification of thirty-two indole alkaloids in Uncaria rhynchophylla. | rroij.com |

| UHPLC-Orbitrap-MS | Not specified | Acetonitrile/Water (gradient) | Orbitrap-MS | Metabolite profiling of alkaloids and flavonoids in Uncaria lanosa. | researchgate.netanalis.com.my |

Advanced Mass Spectrometry and Nuclear Magnetic Resonance Spectroscopy for Characterization

The structural elucidation of this compound and its congeners relies heavily on the synergistic use of advanced mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. currenta.derfi.ac.uknih.govmdpi.com High-resolution mass spectrometry (HRMS), particularly when coupled with liquid chromatography, is a cornerstone of modern natural product chemistry. nih.govmdpi.com

Techniques like Quadrupole Time-of-Flight (Q-TOF) and Orbitrap MS provide highly accurate mass measurements (typically with an error of less than 5 ppm), which allows for the confident determination of elemental compositions. jst.go.jpresearchgate.netanalis.com.my Tandem mass spectrometry (MS/MS) experiments are crucial for structural characterization. nih.gov By inducing fragmentation of the parent ion, a unique fragmentation pattern is generated, which serves as a fingerprint for the molecule and provides valuable information about its substructures. jst.go.jpcurrenta.de For instance, the fragmentation of rhynchophylline (B1680612) and its isomer isorhynchophylline (B1663542) produces characteristic ions that aid in their identification within complex mixtures. jst.go.jp

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the definitive structural and stereochemical elucidation of molecules. rsc.orgoxinst.com One-dimensional (1D) NMR techniques, such as ¹H NMR and ¹³C NMR, provide fundamental information about the chemical environment of hydrogen and carbon atoms in the molecule. rsc.orgyoutube.combhu.ac.in The chemical shifts, signal integrations (for ¹H), and multiplicities reveal the types of atoms present and their connectivity. youtube.com

Two-dimensional (2D) NMR experiments, such as COSY, HSQC, and HMBC, are indispensable for assembling the complete molecular structure. They reveal correlations between different nuclei, allowing researchers to piece together the carbon skeleton and the placement of substituents. For complex molecules like the roxburghines, NMR analysis is essential to determine the relative configuration at various chiral centers (e.g., C3, C15, and C20). rsc.orgrsc.org

Table 2: Spectroscopic Techniques in this compound Research

| Technique | Method | Information Provided | Application | Reference |

| Mass Spectrometry | UPLC-Q-TOF-MS | Accurate mass, molecular formula, fragmentation patterns. | Rapid identification and quantification of Uncaria alkaloids. | rroij.comnih.gov |

| UHPLC-Orbitrap-MS | High-resolution mass data for metabolite profiling. | Identification of alkaloids and flavonoids in Uncaria lanosa. | researchgate.netanalis.com.my | |

| HPLC-APCI-MS | Identification of oxindole and indole alkaloids. | Comparative analysis of alkaloids in Uncaria rhynchophylla. | nih.gov | |

| NMR Spectroscopy | ¹H and ¹³C NMR | Chemical environment, connectivity of atoms. | Basic structural information of the carbon skeleton. | rsc.orgbhu.ac.in |

| 2D NMR (COSY, etc.) | Detailed connectivity and spatial relationships between atoms. | Elucidation of relative stereochemistry at chiral centers. | rsc.orgrsc.org |

Chemoinformatics and Data Mining for Structure-Activity Relationship Prediction

Chemoinformatics applies computational methods to solve chemical problems, playing a crucial role in modern drug discovery. rsc.org In the context of this compound research, these tools are used to predict and understand the relationship between the molecular structure and biological activity (Structure-Activity Relationship, SAR). nih.govmdpi.com SAR studies are fundamental for optimizing the therapeutic properties of natural compounds and for the rational design of new, more potent analogues. preprints.org

By analyzing databases of compounds with known activities, machine learning algorithms can build Quantitative Structure-Activity Relationship (QSAR) models. mdpi.com These models use molecular descriptors—numerical representations of a molecule's physicochemical properties—to predict the biological activity of new or untested compounds like this compound and its derivatives. This approach can prioritize which analogues are most promising for synthesis and biological testing, saving significant time and resources. mdpi.com

For instance, studies on various indole alkaloids have shown that specific structural features are crucial for their bioactivity. mdpi.com Molecular docking, a chemoinformatic technique, can simulate the interaction between a ligand (like this compound) and a biological target (like a receptor or enzyme). This provides insights into the binding mode and can help explain the observed biological effects at a molecular level. researchgate.net While specific QSAR or extensive molecular docking studies focused solely on this compound are not widely published, the principles are actively applied to the broader class of Uncaria alkaloids to understand their anti-inflammatory and neuroprotective effects. researchgate.netnih.gov

Integrated Omics Technologies (e.g., Metabolomics) in Natural Product Discovery

The discovery and analysis of natural products like this compound have been revolutionized by "omics" technologies, particularly metabolomics. nih.gov Metabolomics aims to provide a comprehensive qualitative and quantitative profile of all small-molecule metabolites within a biological system, such as a plant. nih.govresearchgate.net This global snapshot is invaluable for understanding the complex chemistry of medicinal plants.

Mass spectrometry-based metabolomics, typically using LC-MS platforms like LC-Q-TOF-MS or LC-Orbitrap-MS, is a powerful strategy for analyzing the chemical constituents of Uncaria species. jst.go.jpfrontiersin.org Untargeted metabolomics allows for the broad profiling of all detectable compounds in an extract. nih.govacs.org By comparing the metabolic profiles of different species, plant parts, or plants grown under different conditions, researchers can identify novel alkaloids and understand their distribution. jst.go.jp For example, metabolomic analysis revealed that the content of indole and oxindole alkaloids varies significantly between different parts of the Uncaria rhynchophylla plant. jst.go.jp

This approach not only accelerates the discovery of new compounds but also helps in understanding their biosynthetic pathways and ecological roles. mdpi.com Furthermore, by correlating metabolomic data with bioactivity data, it is possible to rapidly identify the compounds responsible for the therapeutic effects of a plant extract, a process sometimes referred to as functional metabolomics. frontiersin.orgdntb.gov.ua This integrated approach is essential for quality control and for uncovering the full therapeutic potential of complex natural products from sources like the Uncaria genus. researchgate.netjst.go.jp

Future Perspectives and Unexplored Avenues in Roxburghine Alkaloid Research

Elucidation of Uncharacterized Biosynthetic Enzymes and Gene Clusters

The complete biosynthetic pathway of Roxburghine alkaloids remains largely unelucidated. These molecules are a subset of the vast family of monoterpenoid indole (B1671886) alkaloids (MIAs), which are known to originate from the condensation of tryptamine (B22526) and secologanin (B1681713) to form strictosidine (B192452). However, the subsequent enzymatic steps that tailor the strictosidine scaffold into the characteristic spirooxindole core of many Uncaria alkaloids, and further into the dimeric structures of certain Roxburghines, are poorly understood. mdpi.com

Future research must prioritize the identification and characterization of the specific enzymes responsible for these transformations. Transcriptome sequencing of Uncaria species known to produce Roxburghines can provide a valuable genetic resource for identifying candidate genes. mdpi.com Key enzymatic players are likely to include:

Cytochrome P450 (CYP450) Enzymes: These enzymes are critical in the biosynthesis of other spirooxindole alkaloids, catalyzing the necessary oxidative rearrangement of the indole nucleus to form the spiro-cyclic core. mpg.de Identifying the specific CYP450s involved in this compound formation is a crucial step.

Reductases and Other Tailoring Enzymes: Additional enzymes that modify the core structure, potentially including reductases, methyltransferases, and glycosyltransferases, contribute to the diversity of this compound analogues.

A primary goal should be the discovery of the complete biosynthetic gene clusters (BGCs) that encode the entire pathway for this compound production. mdpi.com Techniques such as genome mining of Uncaria species, coupled with heterologous expression of candidate BGCs in host organisms like yeast or Nicotiana benthamiana, will be instrumental. rsc.org Successfully reconstituting the pathway will not only confirm the function of each enzyme but also open the door for engineered biosynthesis of novel, non-natural this compound derivatives. mdpi.com

Development of Highly Efficient and Sustainable Total Synthesis Routes for All this compound Analogues

While the total synthesis of some heteroyohimbine alkaloids, including (−)-roxburghine C, has been achieved, these routes often serve as proofs of concept rather than scalable methods for producing a wide array of analogues. acs.orgresearchgate.net The future of this compound synthesis lies in the development of "collective total synthesis" strategies that are both highly efficient and environmentally sustainable. researchgate.net This involves designing a synthetic plan from a common intermediate that can be divergently converted into numerous structurally diverse natural products and their analogues. researchgate.netacs.org

Key areas for innovation in synthesis include:

Asymmetric Catalysis: The use of organocatalysts and metal catalysts to control stereochemistry is paramount for producing optically pure this compound isomers, as stereochemistry dramatically impacts biological activity. researchgate.netresearchgate.net

Photoredox Catalysis: Visible-light-driven reactions can enable unique chemical transformations and cascade reactions under mild conditions, offering green and economical routes to complex alkaloid cores. nih.gov

Protecting-Group-Free Synthesis: Designing synthetic pathways that avoid the use of protecting groups improves atom economy and reduces the number of steps, leading to more efficient and sustainable processes. acs.org

Scalability: Future synthetic routes must be scalable to produce sufficient quantities of this compound analogues for comprehensive biological testing. acs.org

The ultimate goal is to create a robust synthetic platform that allows for the rapid and systematic generation of a library of this compound derivatives, which is essential for exploring their structure-activity relationships.

Comprehensive Preclinical Efficacy and Pharmacodynamic Profiling of Novel Derivatives

The therapeutic potential of this compound alkaloids cannot be realized without rigorous preclinical evaluation. While alkaloids from the Uncaria genus are known to possess various biological activities, detailed efficacy and pharmacodynamic (PD) data for specific this compound derivatives are lacking. researchgate.netnih.gov Future research must focus on the systematic preclinical assessment of newly synthesized analogues.

This involves a multi-tiered approach:

In Vitro Screening: Initial assessment of novel derivatives against a panel of cell lines and biochemical targets to identify promising lead compounds.

In Vivo Efficacy Models: Testing lead compounds in relevant animal models of disease. Given the known neuroprotective and anti-inflammatory properties of related alkaloids, models for neurodegenerative diseases (e.g., Alzheimer's, Parkinson's) and inflammatory conditions would be a logical starting point. frontiersin.orgnih.gov

Pharmacodynamic (PD) Studies: These studies are crucial for understanding the relationship between drug concentration and pharmacological effect. PD profiling helps to establish the mechanism of action, identify biomarkers of response, and determine the effective dose range.

The following table outlines a hypothetical framework for the preclinical profiling of a novel this compound derivative.

Interactive Table: Preclinical Profiling Framework for a Novel this compound Derivative

| Study Phase | Objective | Example Assays/Models | Key Outcomes |

| Initial In Vitro Screening | Identify primary biological activity and mechanism. | Target binding assays, enzyme inhibition assays (e.g., kinases, cholinesterases), cell viability in cancer lines, anti-inflammatory cytokine release assays. | IC₅₀/EC₅₀ values, target identification, initial structure-activity relationship (SAR). |

| In Vivo Efficacy | Demonstrate therapeutic effect in a living organism. | Mouse models of Alzheimer's Disease (e.g., 5xFAD mice), rat models of induced arthritis, xenograft models for cancer. | Reduction in disease pathology, improvement in behavioral or clinical scores, tumor growth inhibition. |

| Pharmacodynamics (PD) | Understand the dose-response and time-course of the drug's effect. | Dose-ranging studies in efficacy models, measurement of target engagement biomarkers in tissue/blood. | Minimum effective dose, duration of action, confirmation of mechanism in vivo. |

| Pharmacokinetics (PK) | Characterize the absorption, distribution, metabolism, and excretion (ADME) of the compound. | Administration to rodents followed by blood and tissue sampling over time to measure drug concentration. | Half-life, bioavailability, clearance, volume of distribution. |

Comprehensive profiling will provide the critical data needed to select the most promising candidates for further development.

Exploration of New Biological Activities and Undiscovered Therapeutic Potential

The known biological activities of alkaloids from the Uncaria genus—including anti-hypertensive, sedative, anti-inflammatory, and neuroprotective effects—provide a strong basis for the investigation of Roxburghines. researchgate.netfrontiersin.org However, this likely represents only a fraction of their therapeutic potential. A key future direction is the broad exploration of new biological activities for a diverse library of this compound analogues.

Recent studies on related compounds hint at promising, underexplored areas:

Metabolic Diseases: A 2024 study noted that this compound B showed potential for inhibiting Dipeptidyl peptidase-IV (DPP-IV), a key target in type 2 diabetes, suggesting a role for these alkaloids in metabolic regulation. icola.org

Antiviral Activity: New oxindole (B195798) alkaloids from Uncaria macrophylla have demonstrated anti-HIV activity, opening the possibility that this compound derivatives could be developed as antiviral agents. frontiersin.org

Anticancer Activity: Various natural alkaloids are staples of chemotherapy. The potential of this compound derivatives to inhibit cancer cell growth, demonstrated by related compounds, warrants systematic investigation across a wide range of cancer types. frontiersin.orgnih.gov

Antioxidant Properties: Many plant-derived compounds, including those from Uncaria gambir, possess antioxidant activities that could be beneficial in diseases driven by oxidative stress. tjpr.orgresearchgate.net

High-throughput screening (HTS) of a synthetic this compound library against large panels of pharmacological targets is a powerful strategy for uncovering novel activities. This unbiased approach could reveal unexpected therapeutic applications and provide new starting points for drug discovery programs. frontiersin.org

Interactive Table: Known Bioactivities of Related Uncaria Alkaloids Justifying Broader Exploration for Roxburghines

| Biological Activity | Example Alkaloid(s) | Potential Therapeutic Area | Reference |

| Neuroprotection | Rhynchophylline (B1680612), Corynoxine | Alzheimer's, Parkinson's Disease | nih.govfrontiersin.org |

| Anti-inflammatory | Mitraphylline | Arthritis, Inflammatory Disorders | researchgate.netnih.gov |

| Anti-hypertensive | Rhynchophylline, Isorhynchophylline (B1663542) | Hypertension, Cardiovascular Disease | researchgate.netnih.gov |

| Anticancer | Corynoxine | Non-small cell lung cancer | frontiersin.org |

| Antiviral (Anti-HIV) | Macrophylline D, Isorhynchophylline | HIV/AIDS | frontiersin.org |

| Antidiabetic (DPP-IV) | This compound B (potential) | Type 2 Diabetes | icola.org |

Integration of Artificial Intelligence and Machine Learning in this compound Drug Discovery

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and can significantly accelerate this compound research. cas.orgnih.gov These computational tools can analyze vast and complex datasets to make predictions, generate novel ideas, and optimize processes. mdpi.commdpi.com

Key applications of AI/ML in the context of this compound research include:

Identifying Biosynthetic Gene Clusters: AI algorithms can scan the genomes of Uncaria species to predict the location and function of BGCs responsible for this compound synthesis, significantly speeding up their discovery. ijrpas.com

Virtual Screening and De Novo Design: ML models can screen virtual libraries of millions of hypothetical this compound analogues against 3D structures of protein targets to predict binding affinity. fnasjournals.com This prioritizes the most promising compounds for synthesis, saving time and resources. Generative AI can even design entirely new this compound-inspired molecules with desired pharmacological properties. cas.orgmdpi.com

Predicting Bioactivity and Properties: AI can be trained on existing data to predict the biological activities, pharmacokinetic profiles (ADMET), and potential toxicity of novel this compound derivatives before they are synthesized. researchgate.net

Optimizing Synthetic Routes: AI tools can analyze known chemical reactions to propose the most efficient and sustainable synthetic pathways for target this compound analogues. nih.gov

Multi-Omics Data Integration: AI is adept at integrating diverse datasets (genomics, transcriptomics, proteomics, metabolomics) to build a holistic understanding of how this compound alkaloids function within a biological system, potentially revealing novel mechanisms of action and drug targets. mdpi.comijrpas.com

The integration of AI/ML is not a replacement for experimental work but a powerful synergistic tool. nih.gov By focusing laboratory efforts on the most promising avenues identified by computational models, researchers can navigate the vast chemical and biological space of this compound alkaloids with unprecedented speed and efficiency.

Q & A

Q. How can researchers ensure reproducibility in this compound studies amid methodological diversity?

- Methodological Answer : Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing. Publish step-by-step protocols (e.g., in Protocols.io ) and include negative results in supplementary materials. Cross-validate findings using orthogonal assays and independent compound batches .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.